molecular formula C23H28O8 B1681417 Salvinorin A CAS No. 83729-01-5

Salvinorin A

Cat. No.: B1681417
CAS No.: 83729-01-5
M. Wt: 432.5 g/mol
InChI Key: OBSYBRPAKCASQB-AGQYDFLVSA-N

Description

Salvinorin A is a neoclerodane diterpenoid and the primary psychoactive compound in Salvia divinorum, a hallucinogenic plant traditionally used by the Mazatec people of Mexico . Unlike classic opioids, this compound lacks a nitrogen atom in its structure, making it the first known non-nitrogenous kappa opioid receptor (KOR) agonist with high selectivity (Ki = 1.0–3.0 nM for KOR; >10,000 nM for mu [MOR] and delta [DOR] opioid receptors) . Its unique structure includes a C2 acetate group critical for activity, which rapidly hydrolyzes to inactive Salvinorin B in vivo, contributing to its short duration of action (~30 minutes) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salvinorin A can be synthesized through various methods. One notable approach involves the use of catalytic asymmetric propargylation to install the stereogenic center at C-12, followed by two intramolecular Diels-Alder reactions to generate the tricyclic core. The synthesis is completed with a chemoselective Mitsunobu inversion of a syn 1,2-diol . Another method involves the Claisen rearrangement of an allyl alcohol prepared from a Wieland-Miescher ketone .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the leaves of Salvia divinorum using solvents such as ethanol. This method ensures high yields and purity levels .

Chemical Reactions Analysis

Salvinorin A undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically analogs of this compound with modified functional groups .

Scientific Research Applications

Salvinorin A, a naturally occurring hallucinogen derived from the plant Salvia divinorum, has garnered interest for its therapeutic potential and unique pharmacological properties . This article aims to provide a detailed overview of the applications of this compound, supported by research findings from verified sources.

Molecular Target and Pharmacological Effects

This compound was first isolated in 1982 and is known as a potent and selective agonist of the kappa opioid receptor (KOR) . It exhibits high affinity towards KORs, with a KiK_i value of 4 nM and an EC50EC_{50} of 2.2 nM in [35S]GTPγS binding assays . this compound's nonbiased agonism activates both the G-protein signaling pathway (EC50EC_{50} = 4.73 nM in cAMP assay) and the β-arrestin-recruitment pathway (EC50EC_{50} = 10.5 nM in the Tango assay) .

Potential Therapeutic Applications

This compound has shown promise in treating various conditions due to its unique mechanism of action on KORs .

  • Neuropsychiatric Disorders: this compound may acutely inhibit hyperactive neurons, potentially reshaping abnormal neuronal activity patterns and normalizing brain function . It has potential in treating anxiety disorders and post-traumatic stress disorders by specifically suppressing cortico-amygdala hyperactivation .
  • Stroke: In ischemic stroke, this compound may suppress glutamate-induced hyperactivation, minimizing brain injury . Its effectiveness in acute stroke rescue has been demonstrated in animal models .
  • Addiction and Depression: Animal studies suggest that this compound possesses anti-addiction and anti-depression properties .
  • Pain: this compound has therapeutic potential in pain management .
  • Itching: this compound has therapeutic potential in alleviating itching .

Effects on Sensory Perception and Interoception

Salvinorin-A induces intense dissociative effects, blocking external sensory perception and modulating interoception and sense of body ownership in humans . Studies have shown that Salvinorin-A led to a disconnection from external reality, induced elaborate visions and auditory phenomena, and modified interoception . Lower doses increased somatic sensations, while the highest dose led to a sense of complete loss of contact with the body .

Chemical Properties and Formulation

This compound is a non-nitrogenous diterpene, making it structurally distinct from other known opioid receptor ligands . Its unique structure provides a new scaffold for developing novel KOR ligands through semi-synthetic methods . The short-acting activity of this compound has limited its clinical utility . Some success has been achieved in extending its half-life by replacing the ester at C2 with more stable functional groups, such as carbamates, ethers, and amides . A C2-ether analogue of this compound, β-tetrahydropyran salvinorin B, has shown a longer duration of action and displayed analgesic and anti-inflammatory effects in mice .

Challenges and Future Directions

Several factors complicate the use of this compound as a pharmacotherapeutic tool in humans :

  • Dissociative and hallucinogenic effects: These effects are thought to be due to high efficacy KOR agonism .
  • Rapid onset and short duration of action: This may be mediated by the p-glycoprotein blood-brain barrier efflux transporter .

Mechanism of Action

Salvinorin A exerts its effects primarily through its action as a kappa opioid receptor agonist. It binds to these receptors in the brain, leading to altered perception and consciousness. The compound’s rapid onset of action and ability to cross the blood-brain barrier make it a potent psychoactive agent .

Comparison with Similar Compounds

Key analogues and their properties are summarized below:

Table 1: Pharmacological and Structural Comparison of Salvinorin A and Analogues

Compound Structural Modification Receptor Target Potency (EC50/Ki) Functional Activity Key Findings
This compound Neo-clerodane diterpenoid, C2 acetate KOR EC50 = 1.0–3.0 nM Full KOR agonist High selectivity, rapid metabolism, short duration. Induces hallucination and potential antinociception in rodents .
Salvinorin B C2 deacetylated Inactive N/A Inactive metabolite Lacks KOR affinity; formed via ester hydrolysis of this compound .
Salvinorin B MOM C2 methoxymethyl ether KOR EC50 = 0.2 nM Full KOR agonist 5x more potent than this compound; longer duration (3+ hours in mice). Effective in hot-plate analgesia and hypothermia tests .
16-Bromo this compound C16 bromination KOR EC50 = 0.6 nM G-protein-biased KOR agonist Reduced β-arrestin recruitment; potential for fewer side effects (e.g., dysphoria) .
RB-64 C2 acrylamide KOR Ki = 0.7 nM Covalent KOR agonist Forms irreversible bond with KOR; prolonged action. Used to study receptor internalization .
TRK-820 Synthetic KOR ligand KOR > MOR, DOR EC50 = 0.01 nM Partial MOR/DOR agonist Potent antipruritic effects in vivo; superior to this compound in reducing compound 48/80-induced scratching .
U50,488 Synthetic arylacetamide KOR EC50 = 2.0 nM Full KOR agonist Longer half-life than this compound but lower selectivity. Induces dysphoria and sedation .

Key Comparisons

Receptor Selectivity and Potency this compound exhibits unparalleled KOR selectivity (>10,000-fold over MOR/DOR), unlike TRK-820 or U50,488, which show partial MOR/DOR activity . Derivatives like Salvinorin B MOM and 16-Bromo this compound surpass this compound in potency (EC50 ≤ 0.2–0.6 nM vs. 1.0–3.0 nM) .

Pharmacokinetics this compound’s short half-life (37.9 minutes in rats ) contrasts with longer-acting analogues like β-Tetrahydropyran Salvinorin B (t1/2 > 3 hours) and Salvinorin B MOM . Modifications at C2 (e.g., RB-64’s covalent binding) or C16 (e.g., bromination) improve metabolic stability and duration .

Functional Bias and Therapeutic Potential G-protein-biased agonists (e.g., 16-Bromo this compound) may reduce adverse effects linked to β-arrestin pathways, such as dysphoria . TRK-820 outperforms this compound in antipruritic assays but requires synthetic modification for KOR specificity .

In Vitro vs. In Vivo Discrepancies this compound shows potent KOR activation in vitro but inconsistent in vivo effects (e.g., weak antinociception in mice ), likely due to rapid metabolism . Conversely, Salvinorin B MOM maintains efficacy in vivo, suggesting structural modifications mitigate metabolic limitations .

Contradictions and Unresolved Questions

  • Metabolic Stability vs. Activity : While C2 modifications (e.g., spirobutyrolactone in ) enhance stability, they often reduce KOR affinity .
  • Species Variability: this compound’s hypothermic effects are absent in rats but present in mice, complicating translational research .
  • Gender Differences: Female rats exhibit slower this compound elimination (t1/2 = 80.0 vs. 37.9 minutes in males), suggesting sex-dependent metabolism .

Biological Activity

Salvinorin A is a potent, naturally occurring compound derived from the plant Salvia divinorum, known for its unique pharmacological properties. It is the first non-nitrogenous kappa-opioid receptor (KOR) agonist discovered and exhibits significant psychoactive effects at low doses. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

This compound primarily acts as a selective agonist of the kappa-opioid receptor (KOR). Unlike traditional opioids, which primarily target mu-opioid receptors, this compound's action on KOR leads to distinct effects on mood and perception. It has been shown to have minimal binding to other receptors, making it a unique candidate for therapeutic applications.

Key Mechanisms:

  • Kappa-Opioid Receptor Agonism : this compound binds with high affinity to KOR, resulting in various neurophysiological effects including analgesia and altered sensory perception .
  • Dissociative Effects : Studies indicate that this compound induces dissociative states, characterized by a disconnection from reality and altered body awareness, particularly at higher doses .
  • Neuroprotective Properties : Research has suggested that this compound may offer neuroprotective benefits in conditions like hypoxia and ischemia by promoting cerebrovasodilation and protecting against brain damage .

Biological Activity

The biological activity of this compound encompasses a range of effects that have been studied in both preclinical and clinical settings.

Table 1: Summary of Biological Activities

Activity Description Study Reference
Analgesic EffectsExhibits potent antinociceptive properties in neuropathic pain models.
Antidepressant PropertiesDemonstrates potential in managing depression through KOR modulation.
NeuroprotectionProtects against neuronal damage in hypoxic conditions, potentially useful in stroke treatment.
Hallucinogenic EffectsInduces intense visual and auditory phenomena; alters interoception and body ownership perception.

Case Studies

Several case studies highlight the therapeutic potential of this compound across different domains.

Case Study 1: Pain Management

In a preclinical study involving mice, this compound was tested for its analgesic properties. Results indicated significant pain relief comparable to traditional analgesics, suggesting its viability as an alternative pain management therapy .

Case Study 2: Substance Abuse

A study conducted on non-human primates demonstrated that this compound could reduce cocaine self-administration behaviors. This finding positions this compound as a potential candidate for treating addiction by modulating reward pathways through KOR activation .

Case Study 3: Mood Disorders

Research has shown that low doses of this compound can enhance dopamine levels in certain contexts, indicating its possible use in treating mood disorders such as depression and anxiety .

Q & A

Basic Research Questions

Q. What experimental methodologies confirm Salvinorin A’s selectivity for the kappa-opioid receptor (KOR) over other opioid receptors?

this compound’s KOR selectivity is validated using competitive receptor-binding assays with radioligands such as [³H]bremazocine. Studies employ cloned human KOR, mu-opioid receptor (MOR), and delta-opioid receptor (DOR) expressed in cell lines (e.g., HEK-293). Functional assays (e.g., GTPγS binding) further confirm agonist activity at KOR, with no significant activity at 50+ other receptors, including serotonin 5-HT2A .

Q. How is this compound extracted and quantified from Salvia divinorum for pharmacological studies?

Dried leaves are ground and subjected to acetone extraction, followed by chromatographic purification (TLC or HPLC). Identification relies on mass spectrometry (MS) and NMR spectroscopy. Quantification uses HPLC-UV with reference standards, achieving detection limits as low as 100 ng/mL. Method validation includes recovery rates and reproducibility across triplicate samples .

Q. What in vivo models are used to assess this compound’s acute behavioral effects?

Rodent models (e.g., mice) evaluate locomotor activity, sensorimotor gating (prepulse inhibition), and conditioned place aversion. Non-human primates are used for drug discrimination paradigms, where this compound substitutes for known KOR agonists like U69,593. Behavioral effects are dose-dependent and blocked by KOR antagonists like nor-BNI .

Q. How do researchers address this compound’s rapid metabolism and short half-life in pharmacokinetic studies?

Non-compartmental pharmacokinetic modeling (e.g., WinNonlin™) analyzes plasma and brain concentration-time curves after intraperitoneal or intravenous administration. Key parameters include Cmax (peak concentration), t1/2 (half-life), and AUC (area under the curve). Destructive sampling in rodents provides tissue-specific data, though introduces variability .

Advanced Research Questions

Q. What structural modifications enhance this compound’s potency or alter receptor selectivity?

C-2 position modifications (e.g., thiocyanate or halogen substituents) improve KOR affinity and create irreversible binding via cysteine residues (e.g., C315(7.38)). Computational docking and molecular dynamics predict binding poses, validated by substituted cysteine accessibility mapping (SCAM). For example, RB-64 (22-thiocyanato this compound) shows 10x higher potency than this compound .

Q. How does this compound allosterically modulate mu-opioid receptors (MOR), and what experimental approaches demonstrate this?

Saturation binding assays with [³H]DAMGO (MOR agonist) reveal this compound reduces Bmax and increases Kd nonlinearly, suggesting negative allosteric modulation. Kinetic assays show altered dissociation rates of MOR ligands. Functional studies (e.g., GTPγS binding) confirm uncompetitive inhibition of DAMGO efficacy. These effects are absent in cysteine-mutant MORs .

Q. What mechanisms explain contradictions in this compound’s brain uptake despite high lipophilicity?

Although this compound is highly lipophilic (logP > 3), P-glycoprotein (P-gp) efflux limits CNS penetration. In vitro MDCK-MDR1 assays show secretory transport (efflux) > absorptive transport. Co-administration with P-gp inhibitors (e.g., verapamil) increases brain-to-plasma ratios in rodents. PET imaging in primates confirms rapid uptake (<40 sec) but low retention .

Q. How do systems pharmacology approaches identify off-target effects or therapeutic potentials of this compound?

Chemogenomic databases (e.g., ChEMBL) and similarity-based target prediction (TargetHunter) map this compound analogues to annotated targets. Molecular docking (HTDocking) prioritizes KOR and secondary targets (e.g., serotonin receptors). Network analysis links this compound to neuroprotective pathways (e.g., hypoxia-inducible factor) .

Q. What in vitro models elucidate this compound’s anti-addiction potential via KOR signaling?

Chronic exposure models in neuronal cell lines (e.g., SH-SY5Y) measure cAMP inhibition and ERK phosphorylation. Behavioral assays in rodents assess this compound’s ability to reduce cocaine self-administration. KOR antagonist pretreatment (e.g., JDTic) reverses these effects, confirming KOR-dependent mechanisms .

Q. How do researchers reconcile this compound’s hallucinogenic effects with its lack of 5-HT2A receptor activity?

Functional MRI in humans and electrophysiology in rodents link KOR activation to dysregulation of prefrontal cortex-glutamatergic pathways. Unlike classical psychedelics (e.g., LSD), this compound induces dissociative effects via dynorphin-KOR systems, validated by PET imaging showing striatal dopamine release suppression .

Properties

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1
Source PubChem
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InChI Key

OBSYBRPAKCASQB-AGQYDFLVSA-N
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Canonical SMILES

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC
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Isomeric SMILES

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC
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Molecular Formula

C23H28O8
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DSSTOX Substance ID

DTXSID80232584
Record name Salvinorin A
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Molecular Weight

432.5 g/mol
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Physical Description

Colorless solid; [Merck Index] White film; [Sigma-Aldrich MSDS]
Record name Salvinorin A
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Color/Form

Colorless crystals from methanol, White powder

CAS No.

83729-01-5
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Melting Point

238-240 °C; also reported as 242-244 °C
Record name Salvinorin A
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
Salvinorin A
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
Salvinorin A
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
Salvinorin A
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
Salvinorin A
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
Salvinorin A
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
Salvinorin A

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